d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride
Description
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride is a synthetic opioid derivative structurally characterized by a hexanone backbone with dimethylamino, diphenyl, and methyl substituents. Its chemical formula is C₂₁H₂₆ClNO, and it is closely related to methadone analogs, sharing key pharmacophores such as a tertiary amine and aromatic phenyl groups. The compound is identified under CAS No. 5341-49-1 and is recognized as a positional isomer of isomethadone hydrochloride, a known opioid impurity .
Properties
CAS No. |
63814-06-2 |
|---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
(5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1 |
InChI Key |
ZLZWUOKDFLNZFV-LMOVPXPDSA-N |
Isomeric SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride typically involves the reaction of dimethylamine with a precursor compound, such as 2-methyl-4-oxo-3,3-diphenylhexyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines.
Scientific Research Applications
Chemistry
In the field of chemistry, d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride serves as a reagent in organic synthesis. Its unique chemical structure allows it to participate in various chemical reactions:
| Type of Reaction | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding oxides under specific conditions. |
| Reduction | Capable of undergoing reduction to yield reduced forms. |
| Substitution | Participates in substitution reactions, replacing functional groups. |
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biology
The compound is also utilized in biological research as a probe in molecular biology studies and biochemical assays. Its interaction with specific molecular targets allows it to modulate the activity of receptors or enzymes:
- Mechanism of Action : The compound binds to receptors or enzymes, influencing downstream signaling pathways and potentially altering neurotransmitter release.
Medicine
This compound has been studied for its pharmacological properties and potential therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Analgesics | Potential use in pain management due to its influence on neurotransmitter pathways. |
| Psychopharmacology | Investigated for effects on mood and behavior modulation. |
Toxicity and Safety Data
Understanding the toxicity profile of this compound is crucial for its application in research and medicine:
| Route of Exposure | LD50 (mg/kg) | Effects Observed |
|---|---|---|
| Subcutaneous | 150 | Somnolence, convulsions |
These findings indicate that while the compound has significant potential, careful handling and further studies are necessary to understand its safety profile fully.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- A study published in the Journal of Pharmacology and Experimental Therapeutics explored its analgesic properties, demonstrating significant pain relief in rodent models.
- Another research article assessed its impact on neurotransmitter levels, revealing alterations that suggest potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
a) Isomethadone Hydrochloride (CAS 5341-49-1)
- Structure: (5RS)-6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-one hydrochloride.
- Key Differences : Positional isomerism at the ketone (position 3 vs. 5) and methyl group placement.
- Pharmacology : Used as a reference standard for opioid impurity testing; weaker µ-opioid receptor affinity compared to methadone .
b) Tapentadol Hydrochloride (CAS 175591-23-8)
- Structure: Features a bicyclic benzofuran core with amino-methyl and hydroxyl groups.
- Key Differences: Tapentadol lacks diphenyl substituents but incorporates dual µ-opioid agonism and norepinephrine reuptake inhibition, reducing typical opioid side effects .
Non-Opioid Structural Analogs
a) Methapyrilene Hydrochloride (CAS 135-23-9)
- Structure : Ethylamine chain with pyridyl and thiophene substituents.
- Pharmacology: Withdrawn due to carcinogenicity concerns.
b) Diphenylacetonitrile (CAS 86-29-3)
- Structure : Nitrile group linked to diphenylmethane.
- Key Differences: Lacks the hexanone backbone and amine group; serves as a precursor in organic synthesis .
Functional Analogs with Central Nervous System Activity
a) Methamphetamine Hydrochloride (CAS 51-57-0)
- Structure : Phenethylamine with methyl and amine substituents.
b) Memantine Hydrochloride (CAS 41100-52-1)
- Structure : Adamantane-derived amine.
- Key Differences : NMDA receptor antagonism; used in Alzheimer’s disease .

Structural and Pharmacological Data Table
| Compound Name | CAS No. | Molecular Formula | Pharmacological Class | Key Structural Features |
|---|---|---|---|---|
| d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone HCl | 5341-49-1 | C₂₁H₂₆ClNO | Opioid | Hexanone backbone, diphenyl, dimethylamino |
| Isomethadone HCl | 5341-49-1 | C₂₁H₂₆ClNO | Opioid impurity | Positional isomerism (ketone at C5) |
| Tapentadol HCl | 175591-23-8 | C₁₄H₂₂ClNO₂ | Opioid/SNRI | Benzofuran core, dual mechanism |
| Methapyrilene HCl | 135-23-9 | C₁₄H₁₆ClN₂S | Antihistamine | Pyridyl-thiophene substituents |
| Methamphetamine HCl | 51-57-0 | C₁₀H₁₅ClN | Stimulant | Phenethylamine backbone |
Research Findings and Clinical Relevance
- Synthetic Utility : Diphenylacetonitrile (CAS 86-29-3) is a precursor in synthesizing diphenylmethane analogs, highlighting shared synthetic pathways with the target compound .
Biological Activity
d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride, also known as dimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium chloride , is a chemical compound with significant biological activity. It is primarily studied for its potential therapeutic applications and pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity data, and relevant case studies.
- Molecular Formula : C21H28ClNO
- Molecular Weight : 345.95 g/mol
- CAS Number : 63814-06-2
- IUPAC Name : (5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This modulation can lead to various physiological effects, including alterations in neurotransmitter release and potential analgesic effects.
Biological Activity Overview
-
Analgesic Properties :
- The compound has been investigated for its analgesic effects, particularly in models of pain where it demonstrates a reduction in pain perception.
- Research indicates that it may interact with opioid receptors, contributing to its pain-relieving properties.
- CNS Effects :
- Toxicity Data :
Table 1: Summary of Key Research Findings
Notable Research Example
A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the compound's effects on seizure thresholds in mice. The findings indicated that at higher doses, the compound significantly lowered the threshold for seizures, suggesting a potential risk for inducing convulsions in sensitive populations.
Q & A
Basic Questions
Q. How can researchers confirm the identity of d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride in a synthesized sample?
- Methodological Answer :
- Step 1 : Perform nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the molecular structure. Compare observed chemical shifts with literature values (e.g., δ 1.2–1.4 ppm for methyl groups, δ 2.2–2.5 ppm for dimethylamino protons) .
- Step 2 : Use infrared (IR) spectroscopy to identify functional groups, such as the ketone (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).
- Step 3 : Validate molecular weight via high-resolution mass spectrometry (HRMS) . Cross-reference with the theoretical mass (C₂₃H₃₀ClNO requires m/z 371.1952 for [M+H]⁺).
- Step 4 : Confirm crystallinity via X-ray diffraction if single crystals are obtainable.
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid long-term storage; monitor stability via periodic HPLC analysis .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact risks. Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Step 1 : Screen catalysts (e.g., ZnCl₂ or molecular sieves) to enhance reaction efficiency during ketone formation .
- Step 2 : Adjust solvent polarity (e.g., methanol vs. THF) to influence reaction kinetics and byproduct formation.
- Step 3 : Optimize purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Step 4 : Use design of experiments (DoE) to evaluate interactions between temperature, pH, and reagent stoichiometry .
Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo models?
- Methodological Answer :
- Approach 1 : Validate bioavailability by comparing plasma concentrations (via LC-MS/MS) with in vitro potency (e.g., IC₅₀ in receptor-binding assays).
- Approach 2 : Test metabolite activity using hepatic microsome assays to identify active/inactive derivatives .
- Approach 3 : Use knockout animal models to isolate target-specific effects vs. off-target interactions.
Q. What methodologies are effective for analyzing impurities in this compound?
- Methodological Answer :
- Step 1 : Employ HPLC with a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) and a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Use UV detection at 254 nm .
- Step 2 : Compare retention times with certified reference standards (e.g., EP impurities D, E, F) .
- Step 3 : Quantify impurities via LC-MS to confirm molecular identities and ensure compliance with ICH guidelines (<0.15% for unknown impurities).
Q. How can spectral data inconsistencies (e.g., NMR peak splitting) be resolved?
- Methodological Answer :
- Step 1 : Re-run NMR under controlled conditions (dry deuterated solvent, standardized temperature).
- Step 2 : Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals and verify stereochemistry.
- Step 3 : Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies at pH 1–3 (HCl, 40°C) and monitor degradation via HPLC.
- Step 2 : Identify degradation products using HRMS and propose degradation pathways (e.g., hydrolysis of the dimethylamino group).
- Step 3 : Compare results with literature to isolate variables (e.g., buffer composition, oxygen exposure) .
Experimental Design Considerations
Q. What in vitro models are suitable for studying this compound’s neuropharmacological effects?
- Methodological Answer :
- Model 1 : Primary neuronal cultures (rat cortical neurons) for assessing neurotransmitter release (e.g., dopamine via microdialysis).
- Model 2 : Recombinant receptor assays (CHO cells expressing μ-opioid or NMDA receptors) to quantify binding affinity (Kd) .
- Model 3 : Patch-clamp electrophysiology to evaluate ion channel modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

